1,1'-Bicyclohexyl, 2-(1-methylethyl)-, cis-
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Overview
Description
1-cyclohexyl-2-propan-2-yl-cyclohexane is a cycloalkane compound characterized by its unique structure, which includes two cyclohexane rings connected by a propan-2-yl group. Cycloalkanes are cyclic hydrocarbons where carbon atoms are arranged in a ring, and they are saturated, meaning all carbon atoms are single-bonded to other atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-propan-2-yl-cyclohexane typically involves the alkylation of cyclohexane with a suitable propan-2-yl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-cyclohexyl-2-propan-2-yl-cyclohexane may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-propan-2-yl-cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexanes
Scientific Research Applications
1-cyclohexyl-2-propan-2-yl-cyclohexane has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-propan-2-yl-cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a single ring structure.
1-cyclohexyl-2-propanone: A compound with a similar structure but containing a ketone group.
Cyclohexylacetone: Another related compound with a different functional group.
Uniqueness
1-cyclohexyl-2-propan-2-yl-cyclohexane is unique due to its dual cyclohexane rings connected by a propan-2-yl group, which imparts distinct chemical and physical properties compared to other cycloalkanes
Properties
CAS No. |
50991-15-6 |
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Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1-cyclohexyl-2-propan-2-ylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h12-15H,3-11H2,1-2H3 |
InChI Key |
XWULVJMSQHXLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
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